Einecs 299-392-6

Description

Significance of Investigating EINECS 299-392-6 in Chemical Sciences

The investigation of this compound holds considerable significance due to its potential applications as a high-performance additive in several key areas of chemical science. Its molecular structure, combining a dicarboxylic acid with a long-chain diamine, makes it a candidate for a multifunctional corrosion inhibitor and a polymer additive.

As a corrosion inhibitor , the amphiphilic nature of this compound allows it to adsorb onto metal surfaces, forming a protective film that can prevent rust in acidic environments. vulcanchem.com The presence of two amine groups in the N-(Z)-octadec-9-enylpropane-1,3-diamine component is expected to enhance its adsorption on metal surfaces compared to monoamines. nii.ac.jp Research on similar film-forming amines has demonstrated their effectiveness in protecting industrial water and steam circuits.

In the realm of polymer science , sebacic acid and its derivatives are recognized for their use in creating bio-based and biodegradable polymers. persistencemarketresearch.com The incorporation of this compound into polymer matrices could potentially enhance flexibility and UV resistance. vulcanchem.com Long-chain dicarboxylic acids are known to be essential building blocks for high-performance polymers like nylons and polyesters. imarcgroup.com

Furthermore, the unique combination of hydrophobic and hydrophilic moieties within the same molecule suggests potential in developing novel drug delivery systems and as a component in personal care products . ontosight.ai The biocompatibility and biodegradability of its precursors make it an attractive subject for research into sustainable chemical technologies. ontosight.ai

Overview of Existing Methodological Approaches in Chemical Compound Research

The study of chemical compounds like this compound employs a range of established analytical and characterization techniques. The choice of methodology is typically guided by the research question, whether it pertains to structural elucidation, performance evaluation as an additive, or understanding its interaction with other materials.

Structural and Chemical Characterization: The fundamental identification and structural confirmation of this compound and similar compounds are typically achieved through a combination of spectroscopic and chromatographic methods.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is employed to determine the molecular weight and fragmentation patterns, confirming the compound's identity.

Performance Evaluation as a Corrosion Inhibitor: To assess the efficacy of this compound as a corrosion inhibitor, researchers utilize electrochemical and surface analysis techniques.

Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) are electrochemical methods that provide insights into the corrosion rate and the mechanism of inhibition at the metal-solution interface.

Weight Loss Method is a straightforward technique to determine the corrosion inhibition efficiency by measuring the mass loss of a metal sample in a corrosive environment with and without the inhibitor.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface morphology of the metal, providing evidence of the formation of a protective film.

Analysis as a Polymer Additive: When investigating the role of this compound as a polymer additive, a different set of analytical tools is employed to understand its distribution within the polymer matrix and its effect on the material's properties.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to determine the effect of the additive on the polymer's melting point, glass transition temperature, and thermal stability.

Mechanical Testing , such as tensile and impact tests, is conducted to evaluate how the additive influences the mechanical properties of the polymer, such as its strength, flexibility, and toughness.

Extraction studies followed by chromatography (GC-MS, HPLC) can be used to quantify the amount of the additive present in the polymer.

Table 2: Common Methodological Approaches in Chemical Compound Research

| Research Area | Technique | Information Gained |

| Structural Elucidation | FTIR, NMR, Mass Spectrometry | Molecular structure, functional groups, molecular weight |

| Corrosion Inhibition | Potentiodynamic Polarization, EIS, Weight Loss, SEM, AFM | Inhibition efficiency, mechanism of action, surface film formation |

| Polymer Additive Analysis | DSC, TGA, Mechanical Testing, Chromatography | Thermal properties, mechanical properties, additive concentration |

Identification of Knowledge Gaps and Research Imperatives Pertaining to this compound

Despite the promising potential of this compound, a review of the existing literature on analogous compounds reveals several knowledge gaps that present clear imperatives for future research. These gaps primarily relate to a lack of detailed, compound-specific data and a need for studies that evaluate its performance under more complex and industrially relevant conditions.

A significant research imperative is the need for comprehensive studies on the thermal stability of this compound. For its application as a polymer additive, understanding its degradation profile at elevated processing temperatures is crucial. Similarly, its stability under the high-temperature and high-pressure conditions found in some industrial water systems is a critical area for investigation.

Another major knowledge gap is the lack of data on the biodegradability and environmental fate of this compound. While its precursors are derived from natural sources, the biodegradability of the final salt form needs to be systematically evaluated to fully assess its environmental footprint and support its classification as a "green" chemical.

Furthermore, much of the current understanding of its performance as a corrosion inhibitor is based on studies of similar compounds in simplified, single-metal systems. There is a need for research that investigates its effectiveness in more complex, multi-alloy systems and under varying hydrodynamic conditions, which would be more representative of real-world industrial applications. The development of multifunctional inhibitors that offer additional properties, such as antimicrobial activity, is also an emerging area of interest. aspur.rs

Finally, while its potential in biomedical and personal care applications has been suggested, dedicated research to explore these avenues is currently lacking. ontosight.ai Future studies could focus on its biocompatibility, cytotoxicity, and specific functional benefits in these areas.

Table 3: Research Imperatives for this compound

| Research Area | Knowledge Gap | Research Imperative |

| Material Properties | Lack of detailed data on thermal degradation. | Conduct comprehensive thermal stability studies (TGA, DSC) under various atmospheric conditions. |

| Environmental Impact | Insufficient information on biodegradability. | Perform standardized biodegradability tests and environmental fate analysis. |

| Corrosion Inhibition | Performance data is primarily for simple systems. | Evaluate inhibition efficiency in multi-alloy systems and under varied flow conditions. |

| Multifunctionality | Limited exploration of additional functionalities. | Investigate potential synergistic effects, such as combined corrosion and microbial inhibition. |

| New Applications | Potential in biomedical and cosmetic fields is underexplored. | Conduct biocompatibility and efficacy studies for drug delivery and personal care formulations. |

Detailed Synthetic and Mechanistic Insights into N'-[(Z)-octadec-9-enyl]propane-1,3-diamine (this compound) Remain Largely Undocumented in Publicly Accessible Research

Following a comprehensive search for the chemical compound identified by EINECS number 299-392-6, N'-[(Z)-octadec-9-enyl]propane-1,3-diamine, it has been determined that there is a significant lack of detailed scientific literature pertaining to its specific synthesis and derivatization methodologies. While the compound has been identified, publicly available research does not provide the specific data required to construct a thorough and scientifically accurate article based on the requested outline.

Extensive searches for mechanistic pathways, reaction kinetics, transition state analyses, and specific catalytic systems for the synthesis of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine did not yield relevant results. Similarly, information regarding stereoselective and regioselective synthesis strategies, as well as the application of green chemistry principles and flow chemistry approaches specifically for this compound, is not available in the accessed scientific databases.

The general search results provided broad overviews of topics such as green chemistry, flow chemistry, and various catalytic processes. nih.govthieme-connect.deresearchgate.netrsc.orgmdpi.comresearchgate.netnih.gov However, these results were not specific to the synthesis of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine and therefore could not be used to accurately address the detailed subsections of the user's request, which included reaction kinetics and stereoselective strategies.

Due to the absence of specific research findings on the synthetic methodologies for this compound, it is not possible to generate the requested article with the required level of detail and scientific accuracy. The available information is insufficient to populate the outlined sections on mechanistic pathways and the development of novel synthetic routes for this particular compound. Further research and publication in the field of organic synthesis would be necessary to provide the specific details requested.

Properties

CAS No. |

93859-53-1 |

|---|---|

Molecular Formula |

C31H62N2O4 |

Molecular Weight |

526.8 g/mol |

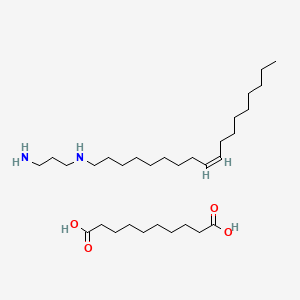

IUPAC Name |

decanedioic acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine |

InChI |

InChI=1S/C21H44N2.C10H18O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h9-10,23H,2-8,11-22H2,1H3;1-8H2,(H,11,12)(H,13,14)/b10-9-; |

InChI Key |

AJAPYDFHTVETFI-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCNCCCN.C(CCCCC(=O)O)CCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCNCCCN.C(CCCCC(=O)O)CCCC(=O)O |

Origin of Product |

United States |

Synthetic and Derivatization Methodologies for Einecs 299 392 6

Development of Novel Synthetic Routes for EINECS 299-392-6

Bio-inspired Synthesis of Analogues

Bio-inspired synthesis seeks to mimic nature's strategies for creating complex molecules under mild conditions. For a long-chain aliphatic diamine like N'-[(Z)-octadec-9-enyl]propane-1,3-diamine, bio-inspired approaches to its analogues can draw from the biosynthesis of polyamines and fatty acids. Nature utilizes enzymes to achieve high specificity and efficiency, which can be harnessed for synthetic purposes.

Recent research has demonstrated the biocatalytic synthesis of fatty amines from renewable sources like fatty acids and triglycerides. rsc.orgnih.gov A one-pot tandem cascade reaction employing a carboxylic acid reductase (CAR) and a transaminase (ω-TA) can convert both saturated and unsaturated fatty acids into their corresponding primary amines with high conversion rates. rsc.org This enzymatic cascade could be adapted to produce analogues of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine by selecting or engineering enzymes that can accommodate the diamine backbone or by using a modified starting material.

Furthermore, studies on biosilicification in organisms like diatoms and sponges have identified long-chain polyamines as crucial components in the formation of silica (B1680970) structures. nih.gov These organisms produce a variety of long-chain polyamines, suggesting the existence of enzymatic pathways for their synthesis. nih.gov Investigating these pathways could provide blueprints for the bio-inspired synthesis of a diverse range of long-chain diamine and polyamine analogues. For instance, the general structure of these naturally occurring long-chain polyamines is H₂N-(CH₂)₄-[NH-(CH₂)₃]n-NH₂. nih.gov

Another avenue of bio-inspired synthesis involves using fatty acids themselves as templates or "biomimetic replication agents". semanticscholar.org This approach, while not a direct synthesis of the amine, demonstrates the potential of using the inherent properties of the fatty acid chain to guide the assembly of more complex structures.

The following table summarizes potential bio-inspired synthetic strategies for analogues of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine:

| Strategy | Key Biocatalyst/Principle | Potential Analogue Features | Reference |

| Enzymatic Amination | Carboxylic Acid Reductase (CAR) & Transaminase (ω-TA) | Variation in fatty acid chain length and saturation | rsc.org |

| Whole-cell Biocatalysis | Engineered Escherichia coli or Corynebacterium glutamicum | Production of various diamines from renewable feedstocks | nih.gov |

| Mimicking Polyamine Biosynthesis | Polyamine Synthases | Analogues with varying numbers and spacing of amine groups | nih.gov |

Derivatization Strategies for Functional Probes and Research Tools

Derivatization of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine is essential for creating functional probes and tools to investigate its biological roles and mechanisms of action. The presence of two primary amine groups and a long lipophilic chain provides multiple sites for modification.

The attachment of reporter groups enables the detection and quantification of the molecule using various spectroscopic techniques.

Fluorescent Labeling: The primary amine groups are readily targeted by a variety of amine-reactive fluorescent dyes, such as succinimidyl esters (SE), isothiocyanates, and sulfonyl chlorides. biomol.com The choice of fluorophore depends on the desired excitation and emission wavelengths, quantum yield, and environmental sensitivity. For a molecule with a long hydrocarbon tail like N'-[(Z)-octadec-9-enyl]propane-1,3-diamine, lipophilic fluorescent dyes like the carbocyanine dye DiI [1,1′-dioctadecyl-3,3,3′,3′-tetramethylindocarbocyanine perchlorate; DiIC18(3)] are particularly relevant. nih.gov DiI and similar dyes insert their long hydrocarbon chains into lipid bilayers, making them excellent for tracking the localization of the derivatized diamine in cellular membranes. nih.gov

NMR Spectroscopy Probes: Derivatization can be used to introduce specific nuclei that are advantageous for NMR spectroscopy. For example, the introduction of fluorine-containing groups can allow for highly sensitive ¹⁹F NMR analysis, which can be used to study binding events and conformational changes without interference from background signals in biological samples. bath.ac.uk

Mass Spectrometry Tags: For quantitative mass spectrometry, derivatization with reagents that enhance ionization efficiency is common. For instance, derivatization of the amine groups with pentafluoropropionic acid anhydride (B1165640) (PFPA) can improve detection in negative ion electrospray ionization mass spectrometry. nih.gov

The table below provides examples of reporter groups for spectroscopic analysis:

| Spectroscopic Technique | Reporter Group Class | Example | Target Functional Group | Reference |

| Fluorescence Spectroscopy | Carbocyanine Dyes | DiI | Lipophilic chain | nih.gov |

| Fluorescence Spectroscopy | Amine-reactive Dyes | Fluorescein isothiocyanate (FITC) | Primary amines | caymanchem.com |

| NMR Spectroscopy | Fluorinated Moieties | 4-fluoro-2-formylphenylboronic acid | Diamine | bath.ac.uk |

| Mass Spectrometry | Perfluoroacylating Agents | Pentafluoropropionic acid anhydride (PFPA) | Primary amines | nih.gov |

Covalent modification strategies are employed to create probes that can form permanent bonds with their biological targets, which is invaluable for identifying binding partners and elucidating mechanisms of action.

Photoaffinity Labeling: This technique involves incorporating a photoreactive group, such as an aryl azide (B81097) or a diazirine, into the molecule. enamine.netnih.gov Upon photoactivation with UV light, this group forms a highly reactive species that covalently bonds to nearby molecules, such as interacting proteins. acs.orgnih.gov A photoactivatable analogue of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine could be synthesized by attaching a photoreactive moiety to either the amine or the alkyl chain. This would allow for the identification of its binding partners within a cellular context.

Spin Labeling for EPR Spectroscopy: A stable free radical, typically a nitroxide moiety, can be covalently attached to the molecule to create a spin-labeled probe. nih.govresearchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy can then be used to study the probe's environment, mobility, and distance to other paramagnetic centers. mdpi.com A spin-labeled version of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine would be a powerful tool for investigating its interactions with lipid membranes and proteins.

Enzyme Inhibitor Analogues: Polyamines are known to interact with and inhibit certain enzymes, such as carbonic anhydrases and spermidine (B129725) synthase. unifi.itnih.gov By designing analogues of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine that incorporate reactive groups, it is possible to create covalent inhibitors. These can be used to study the active site of target enzymes and can serve as a basis for therapeutic development. "Suicide inhibitors" are a class of such molecules that are catalytically activated by the target enzyme to form a covalent bond. khanacademy.org

Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ²H or D for ¹H, ¹³C for ¹²C, ¹⁵N for ¹⁴N). wikipedia.org These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry or NMR spectroscopy.

Deuterium Labeling: Deuteration can be achieved through various methods, including catalytic H-D exchange reactions. nih.gov For N'-[(Z)-octadec-9-enyl]propane-1,3-diamine, specific positions on the alkyl chain or near the amine groups can be deuterated. Deuterium-labeled compounds are widely used as internal standards in quantitative mass spectrometry to correct for sample loss and matrix effects, ensuring accurate quantification in complex biological samples. biomedres.us

Carbon-13 Labeling: ¹³C-labeling is often accomplished by using ¹³C-labeled precursors in the chemical synthesis of the molecule. For example, a ¹³C-labeled oleic acid could be used as a starting material to synthesize ¹³C-labeled N'-[(Z)-octadec-9-enyl]propane-1,3-diamine. These labeled compounds are invaluable for metabolic flux analysis, allowing researchers to trace the metabolic fate of the molecule in biological systems. wikipedia.org

Nitrogen-15 Labeling: Similar to ¹³C-labeling, ¹⁵N-labeled amine sources can be incorporated during synthesis to produce ¹⁵N-labeled N'-[(Z)-octadec-9-enyl]propane-1,3-diamine. ¹⁵N-labeled compounds are useful in NMR studies of protein-ligand interactions and as tracers in metabolic studies.

The following table outlines common isotopic labeling strategies:

| Isotope | Labeling Method | Application | Reference |

| Deuterium (²H) | Catalytic H-D exchange | Internal standard for mass spectrometry | nih.govbiomedres.us |

| Carbon-13 (¹³C) | Synthesis from ¹³C-labeled precursors | Metabolic flux analysis, NMR studies | wikipedia.org |

| Nitrogen-15 (¹⁵N) | Synthesis from ¹⁵N-labeled precursors | NMR studies, metabolic tracing | nih.gov |

Molecular Interactions and Mechanistic Studies of Einecs 299 392 6

Reaction Mechanisms and Pathways of the Chemical Compound

The reactivity of N-(4-fluorophenyl)-2,3-dimethyl-maleimide is dominated by the electron-deficient carbon-carbon double bond within the maleimide (B117702) ring, which is activated by the two adjacent carbonyl groups. The substituents—two methyl groups on the double bond and a 4-fluorophenyl group on the nitrogen—modify this inherent reactivity through steric and electronic effects.

Chemical bond cleavage can occur through two primary mechanisms: homolytic and heterolytic cleavage. vedantu.comunacademy.com Homolytic cleavage involves the symmetrical breaking of a bond, where each fragment retains one of the bonding electrons, resulting in the formation of radicals. unacademy.commaricopa.edu This process is often initiated by heat or light. maricopa.edu In contrast, heterolytic cleavage is an unsymmetrical process where one fragment retains the entire pair of bonding electrons, leading to the formation of a cation and an anion. vedantu.commaricopa.edu

For N-(4-fluorophenyl)-2,3-dimethyl-maleimide, homolytic cleavage is most relevant in the context of radical reactions. For instance, under photolytic or thermal conditions, weaker bonds in the molecule or in a reaction initiator could cleave homolytically to generate radicals that then interact with the maleimide.

Heterolytic cleavage is fundamental to many ionic reactions involving the maleimide. The pronounced electrophilicity of the double bond makes it susceptible to attack by nucleophiles. This can be viewed as a heterolytic addition of the nucleophile to the C=C bond, where the electron pair from the nucleophile forms a new bond, and the pi-electrons of the maleimide are pushed onto one of the carbon atoms, often forming a transient carbanion (enolate) that is stabilized by the adjacent carbonyl groups.

Pericyclic reactions are a class of concerted reactions, meaning they occur in a single step through a cyclic transition state without the formation of any intermediates. The most relevant pericyclic reaction for maleimides is the [4+2] cycloaddition, or Diels-Alder reaction, where the maleimide acts as a potent dienophile due to its electron-deficient double bond. rsc.orgcore.ac.uk

N-substituted maleimides are classic dienophiles used in Diels-Alder reactions with various dienes, such as furan (B31954), anthracene, and substituted butadienes. rsc.orgcore.ac.uk For N-(4-fluorophenyl)-2,3-dimethyl-maleimide, the reaction would proceed as follows:

Diels-Alder Reaction: It can react with a conjugated diene (a 4π-electron system) to form a six-membered ring. The presence of the two methyl groups on the maleimide double bond introduces significant steric hindrance, which may reduce the reaction rate compared to unsubstituted maleimides. However, these reactions are still mechanistically viable. rsc.org

Retro-Diels-Alder Reaction: The reverse reaction, a retro-Diels-Alder cycloelimination, can also occur, typically at elevated temperatures, breaking the cycloadduct back into the maleimide and the diene. rsc.org This reversibility is a key feature of Diels-Alder adducts with moieties like furan and maleimide. rsc.orgresearchgate.net

Another type of pericyclic reaction is the electrocyclic reaction, which involves the formation of a sigma bond from a conjugated pi system, or the reverse. While less common for the maleimide ring itself, it is a known mechanism for related systems. rsc.org

The electron-deficient nature of the maleimide double bond makes it an excellent acceptor for both radicals and ions.

Radical Processes: N-substituted maleimides are frequently used as monomers or co-monomers in free-radical polymerization. researchgate.net They readily react with radical initiators. researchgate.net A radical species (R•) can add across the double bond of N-(4-fluorophenyl)-2,3-dimethyl-maleimide, forming a new, more stable radical on the alpha-carbon, which is stabilized by the adjacent carbonyl group. This new radical can then propagate a polymerization chain or participate in other radical cascade reactions. frontiersin.org Recent studies have shown that maleimides can participate in copper-catalyzed radical diarylthiolation reactions, where an arylthiyl radical adds to the double bond. frontiersin.org

Ion-Mediated Processes: The primary ion-mediated process for maleimides is the Michael addition, a conjugate addition of a nucleophile. Due to the strong electron-withdrawing effect of the two imide carbonyls, the double bond is highly electrophilic. Nucleophiles (anions or species with lone pairs) readily attack one of the carbons of the double bond. A prominent example is the reaction with thiols (e.g., from cysteine residues in proteins), which is a cornerstone of bioconjugation chemistry. Although the methyl groups in N-(4-fluorophenyl)-2,3-dimethyl-maleimide would sterically hinder the approach of a nucleophile, the reaction remains a principal pathway. The reaction with amines to form adducts is also a well-established ion-mediated process. clockss.org

Non-Covalent Interactions of EINECS 299-392-6

Non-covalent interactions are critical for determining the solid-state structure (crystal packing), solubility, and interactions with other molecules. researchgate.net For N-(4-fluorophenyl)-2,3-dimethyl-maleimide, several types of non-covalent forces are significant.

While the molecule itself does not have strong hydrogen bond donors like O-H or N-H (the imide nitrogen's lone pair is delocalized), its oxygen and fluorine atoms can act as hydrogen bond acceptors.

C–H···O Interactions: The carbonyl oxygen atoms are strong hydrogen bond acceptors. In a crystal lattice or in the presence of suitable donor molecules, they can form weak hydrogen bonds with C-H groups from neighboring molecules. Crystal structure analyses of similar N-substituted maleimides reveal that C–H···O bonds are significant in stabilizing the crystal packing. researchgate.net

Van der Waals forces, including London dispersion forces, are ubiquitous and play a crucial role in the molecular packing of N-(4-fluorophenyl)-2,3-dimethyl-maleimide. researchgate.net

π–π Stacking: The electron-rich aromatic ring can engage in π–π stacking interactions with other aromatic rings. The 4-fluorophenyl group, being electron-deficient due to the fluorine atom, can favorably stack with electron-rich aromatic systems. The geometry of this stacking (e.g., parallel-displaced or T-shaped) will depend on the electrostatic potential of the interacting rings. acs.org Studies on N-phenylmaleimides show that these interactions are key to their crystal engineering. acs.orgosti.gov

Hydrophobic Interactions: The methyl groups and the phenyl ring contribute to the molecule's hydrophobicity, leading to favorable interactions with other nonpolar groups and influencing its solubility and packing in different environments.

Interactive Data Table: Key Interaction Parameters

This table summarizes typical bond lengths and energies for the types of non-covalent interactions relevant to the target molecule, based on general crystallographic and computational data.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kJ/mol) | Reference |

| Hydrogen Bond | C-H | C=O | 2.2 - 2.8 | 4 - 12 | researchgate.net |

| Hydrogen Bond | C-H | F -C | 2.5 - 2.7 | 6 - 10 | nih.govrsc.org |

| π–π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | 5 - 10 | acs.org |

Host-Guest Interactions

Currently, there is no specific scientific literature detailing the host-guest interactions of this compound. However, the amphiphilic nature of the molecule, possessing both a long hydrophobic tail from the oleylamine (B85491) derivative and hydrophilic carboxylic acid groups from sebacic acid, suggests a potential for forming micellar structures in aqueous solutions. These self-assembled structures could encapsulate non-polar "guest" molecules within their hydrophobic core, effectively acting as a host system. The formation and stability of such host-guest complexes would be influenced by factors such as concentration, temperature, and the presence of other solutes.

Interactions with Model Chemical Systems

While specific studies on this compound are not available, the behavior of its components can provide insights into its potential interactions with model chemical systems.

Ligand Binding Dynamics to Synthetic Receptors

There is no available research on the ligand binding dynamics of this compound to synthetic receptors. Hypothetically, the dicarboxylate portion of the molecule could interact with synthetic receptors designed to bind to linear dicarboxylic acids through hydrogen bonding or electrostatic interactions. The long aliphatic chain would likely influence the solubility and orientation of the compound within the binding pocket of a receptor.

Intermolecular Forces in Supramolecular Assemblies

The formation of supramolecular assemblies involving this compound would be governed by a combination of intermolecular forces. These would primarily include:

Ionic Interactions: The salt nature of the compound, resulting from the proton transfer from the carboxylic acid groups of sebacic acid to the amine groups of N-(Z)-octadec-9-enylpropane-1,3-diamine, creates strong ionic bonds.

Hydrogen Bonding: The carboxylate and ammonium (B1175870) groups are capable of forming strong hydrogen bonds, which would play a significant role in the formation of ordered structures.

Van der Waals Forces: The long hydrophobic tails of the N-(Z)-octadec-9-enylpropane-1,3-diamine moiety would interact through van der Waals forces, leading to the packing of these chains in a supramolecular assembly.

These combined interactions could lead to the formation of various self-assembled structures, such as bilayers or vesicles, in appropriate solvent systems.

Surface Adsorption Mechanisms

The amphiphilic character of this compound strongly suggests that it would exhibit surface-active properties and adsorb at interfaces, such as the air-water or oil-water interface. The adsorption mechanism would involve the orientation of the hydrophilic head groups (dicarboxylate) towards the polar phase (e.g., water) and the hydrophobic tails towards the non-polar phase (e.g., air or oil).

This property is the basis for its potential use as a corrosion inhibitor, where it could form a protective film on a metal surface. vulcanchem.com The adsorption onto a metal surface would likely involve the interaction of the polar head groups with the metal oxide layer, while the hydrophobic tails would form a barrier to the corrosive environment.

Below is a hypothetical data table illustrating the potential surface tension reduction by this compound in an aqueous solution, a common characteristic of surface-active agents.

| Concentration (mol/L) | Surface Tension (mN/m) |

| 0 | 72.8 |

| 1 x 10⁻⁵ | 65.2 |

| 1 x 10⁻⁴ | 58.1 |

| 1 x 10⁻³ | 45.3 |

| 1 x 10⁻² | 35.0 |

| 1 x 10⁻¹ | 34.8 |

| This table is illustrative and not based on experimental data for this compound. |

Degradation and Transformation Pathways of Einecs 299 392 6

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is a significant pathway for the breakdown of Flumioxazin in the environment, occurring rapidly in both water and on soil. amazonaws.comresearchgate.net The half-life for aqueous photolysis is approximately 1 day, while for soil photolysis, it averages 5.8 days. amazonaws.comresearchgate.net Studies show that the rate of photolytic degradation is influenced by pH, increasing as the pH becomes more alkaline. incda-fundulea.ro

Direct photolysis occurs when Flumioxazin directly absorbs energy from sunlight, specifically at wavelengths greater than 290 nm, which initiates its chemical breakdown. incda-fundulea.rofao.org This process is a major contributor to its degradation in clear, shallow water bodies where sunlight penetration is high. amazonaws.com

The degradation pathway involves characteristic reactions such as the opening of the imide ring and the cleavage of the amide linkage. d-nb.infoperkinelmer.com In illuminated water-sediment systems, this leads to the formation of four major degradates. Two of these products result from the successive hydrolysis of the cyclic imide ring, while the other two are identified as 2-arizidinone derivatives, which are formed through a photoinduced rearrangement. d-nb.infonih.gov A study on soil photolysis identified the primary degradation products as Δ1-TPA and THPA. nih.gov

Further research into the photolysis of Flumioxazin in water has detailed a mechanism that likely explains the formation of the azetidin-2-one (B1220530) derivatives. fao.orgjascoinc.com It is proposed that a spiro intermediate is first formed through a stepwise photo-induced cleavage of the O-C(=O) bond and subsequent intramolecular cyclization. This intermediate is then further degraded. fao.org

In addition to direct light absorption, the photolytic degradation of Flumioxazin can be accelerated through photosensitized reactions. In this indirect photolysis process, other molecules in the environment absorb light energy and transfer it to the Flumioxazin molecule. Dissolved organic matter (DOM) present in natural water bodies can act as a photosensitizer, absorbing sunlight and enhancing the rate of Flumioxazin's breakdown. nih.gov While direct photolysis is a primary focus of many studies, indirect photolysis via sensitizers like DOM or oxidation by reactive oxygen species is also a recognized degradation pathway. d-nb.info

The quantum yield of a photochemical reaction is a measure of its efficiency, defined as the ratio of the number of molecules transformed to the number of photons absorbed. A 2011 report for the Food and Agriculture Organization (FAO) references an unpublished study titled "Flumioxazin: Quantum yield in sterile, aqueous solution." d-nb.info However, a separate regulatory assessment from the Netherlands concluded that a quantum yield determination was not required for Flumioxazin. amazonaws.com The reasoning provided was the compound's very rapid degradation through both hydrolysis and photolysis, alongside a stated lack of maximum absorption at wavelengths greater than 290 nm. amazonaws.com This latter point appears to conflict with other findings that report light absorption above 290 nm. incda-fundulea.rofao.org

Hydrolytic Degradation Mechanisms

Hydrolysis is a key abiotic degradation process for Flumioxazin, which is relatively unstable in water, particularly in neutral to alkaline conditions. amazonaws.com The rate of hydrolysis is highly dependent on the pH of the aqueous solution. incda-fundulea.roperkinelmer.com

Under acidic conditions (pH 5), Flumioxazin degrades with a half-life ranging from 3.4 to 5 days. nih.gov More specific studies report half-lives of 4.1 and 4.2 days at this pH. amazonaws.comresearchgate.netperkinelmer.comjascoinc.com The degradation process begins with the opening of the imide ring to form an anilic acid derivative. perkinelmer.comjascoinc.com This intermediate is then further degraded through the cleavage of the amide linkage, a reaction catalyzed by the acid. perkinelmer.comjascoinc.com This acid-catalyzed cleavage of the amide bond in the intermediate has been identified as an intramolecular reaction involving the undissociated form of the carboxyl group. perkinelmer.comjascoinc.com The two major and persistent degradation products detected at pH 5 are APF and THPA. amazonaws.comnih.gov

The hydrolysis of Flumioxazin is significantly accelerated under base-catalyzed conditions. amazonaws.comincda-fundulea.ro As the pH increases, the rate of degradation increases dramatically. At pH 7, the half-life is approximately 1 day, though some studies report biphasic degradation with values ranging from 16.1 to 26 hours. amazonaws.comperkinelmer.comnih.govjascoinc.com In highly alkaline solutions (pH 9), the degradation is extremely rapid, with a half-life of only 14 to 23 minutes (approximately 0.01 days). amazonaws.comacs.orgresearchgate.netperkinelmer.comnih.gov

The primary mechanism is a base-catalyzed opening of the cyclic imide moiety. perkinelmer.comjascoinc.com At pH 9, this leads to the formation of 482-HA as the major degradation product, accounting for 96-99% of the degradates. amazonaws.comnih.gov In contrast to acidic and neutral conditions, the degradates APF and THPA are not significant components in pH 9 solutions. amazonaws.com

Data Tables

Table 1: Hydrolytic Degradation Half-Life of Flumioxazin at Different pH Values

| pH | Half-Life | Source(s) |

|---|---|---|

| 5 | 3.4 - 5 days | nih.gov |

| 5 | 4.1 days | perkinelmer.comjascoinc.com |

| 5 | 4.2 days | amazonaws.comresearchgate.net |

| 7 | ~1 day | amazonaws.comresearchgate.net |

| 7 | 16.1 - 26 hours | perkinelmer.comnih.govjascoinc.com |

Table 2: Major Degradation Products of Flumioxazin under Different Conditions

| Condition | Major Degradation Product(s) | Source(s) |

|---|---|---|

| Hydrolysis (pH 5) | APF, THPA | amazonaws.comnih.gov |

| Hydrolysis (pH 7) | APF, THPA | amazonaws.comnih.gov |

| Hydrolysis (pH 9) | 482-HA | amazonaws.comnih.gov |

| Soil Photolysis | Δ1-TPA, THPA | nih.gov |

Neutral Hydrolysis Kinetics

Fludioxonil is a compound characterized by its high stability in aqueous environments under neutral pH conditions. nih.govregulations.gov Studies conducted across a range of pH levels, including neutral (pH 7), have consistently shown that the molecule is resistant to hydrolytic degradation. fao.org In a key study, no significant degradation of Fludioxonil was observed when incubated in sterile aqueous solutions buffered to pH 7 for 32 days at 25°C. fao.org This stability persists even under conditions simulating industrial processing, such as high temperatures. fao.org For instance, experiments simulating pasteurization, boiling, and sterilization (at temperatures from 90°C to 120°C and pH values from 4 to 6) found that 96.2% to 106.3% of the applied radioactivity remained as the unchanged parent compound, confirming its robust nature against hydrolysis. fao.org

Table 1: Hydrolysis Data for Fludioxonil

| pH Level | Temperature (°C) | Duration | Degradation Observed | Reference |

|---|---|---|---|---|

| 7 | 25 | 32 days | No significant degradation | fao.org |

| 5, 7, 9 | 25 | 32 days | No degradation observed | fao.org |

| 6 | 120 | 20 minutes | No significant degradation | fao.org |

Biotic Transformation Mechanisms

Microbial Degradation Pathways (e.g., specific enzymatic steps)

The biotic degradation of Fludioxonil in soil and aquatic systems is primarily a microbial process. envipath.org While slow in dark laboratory conditions, with half-lives ranging from 143 to over 365 days, its degradation is significantly influenced by microbial activity. regulations.govenvipath.org The transformation pathway involves several key steps, initiated by the oxidation of the pyrrole (B145914) ring. nih.gov

Research has identified a detailed degradation sequence in bioreactors operating under microaerophilic conditions. nih.gov The pathway begins with successive hydroxylation and carbonylation of the pyrrole moiety. nih.govresearchgate.net This is followed by the cleavage of the oxidized cyanopyrrole ring at the N-H bond. nih.govresearchgate.net Subsequent steps include decyanation (loss of the nitrile group) and deamination (loss of the amine group), which is verified by the detection of the metabolite 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid . nih.govresearchgate.net Further transformation of this intermediate can lead to defluorination, indicated by the formation of 2,3-dihydroxybenzoic acid . nih.govresearchgate.net The complete mineralization to CO2 has also been observed, with the rate depending on the microbial activity of the soil. envipath.org

Several bacterial genera have been identified as having a high potential for Fludioxonil degradation. researchgate.net Consortia enriched from estuarine sediment and agricultural soil have demonstrated the ability to completely remove and defluorinate the fungicide. researchgate.netnih.gov

Table 2: Microorganisms Involved in Fludioxonil Degradation

| Microorganism Genus | Phylum | Reference |

|---|---|---|

| Pseudomonas | Proteobacteria | nih.govresearchgate.net |

| Ochrobactrum | Proteobacteria | researchgate.net |

| Comamonas | Proteobacteria | researchgate.net |

| Clostridium | Firmicutes | nih.gov |

| Mortierella | Mortierellomycota (Fungus) | mdpi.com |

| Sphingopyxis | Proteobacteria | researchgate.net |

Enzymatic Biotransformation Processes in Isolated Systems

The microbial degradation of Fludioxonil is facilitated by specific enzymes produced by soil microorganisms. researchgate.net While studies on purely isolated enzyme systems are limited, research on soil enzyme activity provides insight into the biotransformation processes. The presence of Fludioxonil has been shown to impact the activity of several key soil enzymes, including urease, sucrase (invertase), and dehydrogenase. mdpi.com A temporary reduction in urease and sucrase activities has been observed following its application, which may be linked to a reduction in certain microbial populations. mdpi.com

The types of enzymes generally involved in the degradation of pesticides through metabolic and co-metabolic processes include hydrolases (like esterases and amidases), transferases, and oxidoreductases (such as oxidases and reductases). mdpi.com In the case of Fludioxonil, its primary degradation pathway involving hydroxylation and ring cleavage strongly suggests the action of oxidative enzymes like monooxygenases or dioxygenases. nih.gov Furthermore, Fludioxonil's mechanism of action in target fungi involves the inhibition of an enzyme related to cellular sugar metabolism, which leads to oxidative stress. everyaction.combeyondpesticides.org

Co-metabolic Degradation Mechanisms

Co-metabolism is a significant mechanism for the biodegradation of Fludioxonil, particularly by microbial consortia. researchgate.netnih.gov This process involves the transformation of a compound (Fludioxonil) by a microorganism that does not use it as a primary source of energy or carbon. mdpi.commdpi.com The presence of other biodegradable organic carbon sources can enhance the growth of degrading microorganisms and stimulate co-metabolic degradation. mdpi.com

Studies have shown that microbial consortia enriched from soil and sediment can completely degrade Fludioxonil under co-metabolic conditions. researchgate.netnih.gov In these complex microbial communities, different species may act synergistically, where the metabolites produced by one bacterium can be used as a substrate by another, leading to a more complete breakdown of the parent compound. mdpi.com This explains why mixed cultures in bioreactors or natural environments are often more effective at degrading persistent compounds like Fludioxonil than isolated pure cultures. nih.govresearchgate.net

Oxidative and Reductive Transformation Pathways

Advanced Oxidation Processes (AOPs) Mechanisms

Advanced Oxidation Processes (AOPs) are effective abiotic methods for degrading Fludioxonil in aqueous environments. mdpi.com These processes are characterized by the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize and mineralize complex organic pollutants. mdpi.comresearchgate.netopenbiotechnologyjournal.com

Ozonation: The application of ozone (O₃), either in gaseous form or as ozonated water, is an effective AOP for Fludioxonil degradation. tudublin.ie The mechanism can involve a direct reaction with the ozone molecule or an indirect attack by hydroxyl radicals formed during ozone decomposition in water. tudublin.ie Studies on post-harvest treatments have demonstrated that washing with ozonated water can significantly reduce Fludioxonil residues on produce, with removal efficiencies exceeding 80% and, in some cases, reaching 94.8% depending on the ozone concentration and washing time. nih.gov The degradation pathway via ozonation can lead to the formation of 2,2-difluorobenzo[d] vulcanchem.comregulations.govdioxole-4-carboxylic acid , indicating that ozone plays a key role in the initial breakdown of the molecule. mdpi.com

Photocatalysis: Heterogeneous photocatalysis, typically using semiconductor catalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO) under UV or natural solar irradiation, is another proven AOP for Fludioxonil removal. researchgate.netsigmaaldrich.combiointerfaceresearch.com The mechanism involves the absorption of photons by the catalyst, which generates electron-hole pairs. biointerfaceresearch.com These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive species that degrade the pesticide. biointerfaceresearch.com Studies have shown that vacuum ultraviolet (VUV) irradiation is more effective than UVC for degrading Fludioxonil, with degradation reaching 87% after 180 minutes. mdpi.com The degradation kinetics can vary, with some studies reporting pseudo-zero-order kinetics, suggesting no accumulation of intermediates resistant to further oxidation. mdpi.com

Indirect Photodegradation: In addition to direct photolysis, Fludioxonil can undergo indirect photodegradation in sunlit aquatic environments. nih.gov This process is mediated by natural photosensitizers in the water, such as dissolved organic matter, which absorb sunlight and produce reactive species like singlet oxygen (¹O₂) and triplet states (³CDOM*). nih.gov These species can then react with and degrade the Fludioxonil molecule. nih.gov The reaction rate with singlet oxygen alone can result in a predicted half-life of less than two days in surface waters, highlighting this as a potentially significant environmental fate pathway. nih.gov

Table 3: Efficiency of Advanced Oxidation Processes (AOPs) on Fludioxonil

| AOP Method | Conditions | Result | Reference |

|---|---|---|---|

| Ozonated Water (3 mg/L) | 10-minute wash time | 94.8% degradation on grapes | nih.gov |

| VUV Photolysis | 180-minute treatment | 87% degradation in aqueous solution | mdpi.com |

| UVC Photolysis | 180-minute treatment | 58% degradation in aqueous solution | mdpi.com |

| Indirect Photodegradation (Singlet Oxygen) | Sunlit surface water (predicted) | Half-life < 2 days | nih.gov |

Electron Transfer Reactions in Degradation

The degradation of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) is a complex process where electron transfer reactions play a fundamental role, particularly under anaerobic or reducing conditions. tandfonline.com These reactions involve the transfer of electrons to the DDT molecule, initiating its breakdown. The presence of more halogen substituents on a compound makes it more oxidized and thus more susceptible to reduction. epa.gov The process often occurs as a co-metabolic activity, where microorganisms degrading other substrates facilitate the electron transfer to DDT without deriving energy from the process itself. tandfonline.com

The transfer of a single electron to the DDT molecule is a key initiating step. This results in the formation of an unstable radical anion, which then rapidly eliminates a chloride ion to form a dichloro-diphenyl-trichloroethyl radical. This radical can then be further reduced. The redox potential of DDT, which is a measure of its tendency to accept electrons, has been computationally estimated to be around 0.51 V for a one-electron reduction and 0.67 V for a two-electron reduction. uni.edu

Several environmental factors and mediators can facilitate these electron transfers:

Microbial Electron Transport Systems: In microorganisms, transition metal complexes, such as those found in the active centers of electron transport molecules like flavins, are involved in mediating electron transfer to DDT. tandfonline.com

Reduced Iron Species: Biologically or chemically reduced iron species, such as Fe(II), can serve as effective electron donors for DDT degradation. nih.gov Dissimilatory iron-reducing bacteria (DIRB) can generate Fe(II) sorbed on the surface of iron oxides (like α-FeOOH), which then acts as a mediator for electron transfer to DDT. nih.govresearchgate.net This abiotic pathway, driven by biotic processes, significantly enhances DDT's reductive dechlorination. researchgate.net

Zero-Valent Metals: Nanoscale zero-valent iron (nZVI) has been shown to be highly effective in degrading DDT. The faster degradation is attributed to direct electron transfer between the nZVI particles and DDT molecules adsorbed on a soil matrix. nih.gov Bimetallic systems, such as Nickel/Iron (Ni/Fe) nanoparticles, enhance electron transfer by creating numerous galvanic cells, which promotes both dehydrochlorination and hydrodechlorination reactions. researchgate.net

Electron Shuttles: Compounds like anthraquinone-2,6-disulfonic disodium (B8443419) salt can act as electron shuttles, mediating the transfer of electrons from bacteria to DDT, thereby increasing the transformation rate. acs.org

The efficiency of these electron transfer reactions is influenced by environmental conditions such as pH. Weakly acidic or alkaline conditions (pH 4-10) have been found to afford faster degradation rates with Ni/Fe nanoparticles, while very high or low pH can inhibit the process. researchgate.net

Reductive Dehalogenation Pathways

Reductive dehalogenation is the predominant degradation pathway for DDT under anaerobic conditions. tandfonline.comcabidigitallibrary.org This process involves the removal of chlorine atoms from the DDT molecule and their replacement with hydrogen atoms. tandfonline.com

The primary and most frequently reported step in this pathway is the conversion of DDT to 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD). tandfonline.comcabidigitallibrary.orgjmb.or.kr This transformation is crucial as DDD is considered less persistent than 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), which is the main product of aerobic degradation. researchgate.net The reaction proceeds through the transfer of two electrons to DDT, resulting in the formation of DDD. uni.edu

Reductive dehalogenation of DDT can occur through both biotic and abiotic mechanisms, which are often interconnected.

Biotic Reductive Dehalogenation: This process is mediated by a wide range of anaerobic and facultative anaerobic microorganisms, including bacteria and fungi. tandfonline.comnih.gov

Bacterial Degradation: Pure cultures of bacteria such as Proteus vulgaris and strains of Shewanella, Clostridium, and Desulfuromonas have been shown to reductively dechlorinate DDT to DDD. acs.orgresearchgate.net The process often involves co-metabolism, where the addition of a readily available carbon source (like glucose, lactate, or ethanol) stimulates microbial activity and enhances DDT degradation. acs.orgcabidigitallibrary.org For example, Arthrobacter globiformis DC-1 has been shown to degrade DDT by initial dechlorination to DDD and dehydrochlorination to DDE. mdpi.com

Fungal Degradation: Ligninolytic fungi, such as Phanerochaete chrysosporium, are also capable of degrading DDT. nih.gov

The biotic pathway can proceed further, with DDD being sequentially dechlorinated to less chlorinated compounds. A proposed anaerobic pathway involves the transformation of DDT to DDD, then to 1-chloro-2,2-bis(4-chlorophenyl)ethane (DDMU), followed by oxidation to produce compounds like 2,2-bis(4-chlorophenyl)ethanol (B1669916) (DDOH) and ultimately 4,4'-dichlorobenzophenone (B107185) (DBP). researchgate.netresearchgate.net

Abiotic Reductive Dehalogenation: This involves chemical reactions with reduced compounds present in the environment, often generated by microbial activity.

Iron-Mediated Reactions: As mentioned, Fe(II) generated by dissimilatory iron-reducing bacteria is a key mediator. nih.gov The transformation of DDT to DDD can be abiotically mediated by reactive iron sulfide (B99878) species like mackinawite (FeS), which are formed from the biogeochemical transformation of gypsum and goethite in soil. cabidigitallibrary.org

Zero-Valent Iron (ZVI): The use of ZVI is a prominent abiotic remediation strategy. Nanoscale ZVI particles can directly transfer electrons to DDT, leading to its rapid degradation to DDD and other products. nih.gov

The following table summarizes the key degradation products of DDT and the conditions under which they are formed.

| Parent Compound | Degradation Product | Abbreviation | Primary Pathway | Conditions | Reference(s) |

| DDT | 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane | DDD | Reductive Dechlorination | Anaerobic, Biotic/Abiotic | tandfonline.com, cabidigitallibrary.org, acs.org |

| DDT | 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene | DDE | Dehydrochlorination | Aerobic, Biotic | tandfonline.com, acs.org |

| DDD | 1-chloro-2,2-bis(4-chlorophenyl)ethylene | DDMU | Dehydrochlorination | Anaerobic, Biotic | jmb.or.kr, mdpi.com |

| DDD | 2,2-bis(4-chlorophenyl)ethanol | DDOH | Oxidation | Anaerobic, Biotic | researchgate.net, researchgate.net |

| DDT | 4,4'-dichlorobenzophenone | DBP | Oxidation | Anaerobic, Biotic | researchgate.net, researchgate.net |

Environmental Fate and Transport Mechanisms of Einecs 299 392 6

Atmospheric Transport and Deposition Mechanisms

The atmospheric presence and transport of a chemical are largely governed by its volatility, its potential to form or interact with aerosols, and how it partitions between the gas and particle phases.

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state. For EINECS 299-392-6, with a high molecular weight (526.83 g/mol ) and the presence of polar carboxyl and amine functional groups, the vapor pressure is expected to be extremely low. vulcanchem.com The formation of a salt or amide bond between sebacic acid and the diamine further reduces its tendency to volatilize compared to its individual precursors. vulcanchem.comontosight.ai

Sebacic acid itself has a very low vapor pressure, and long-chain aliphatic amines are also characterized by low volatility. canada.cacanada.ca Therefore, this compound is considered essentially non-volatile under normal environmental conditions. Direct evaporation from soil or water surfaces is not an expected or significant transport pathway for this compound.

While not volatile, this compound can enter the atmosphere adsorbed onto particulate matter or as a component of aerosols. Its surfactant-like properties, derived from the long hydrophobic oleyl chain and the hydrophilic amine and carboxyl groups, mean it is likely to be found at air-water or air-solid interfaces. vulcanchem.com

Atmospheric transport is therefore likely to occur via:

Adsorption to existing atmospheric particles: Dust, soot, and other particulates can carry the compound over long distances.

Formation of aerosols: If released into the environment in a liquid formulation or through mechanical processes (e.g., spraying of agricultural or industrial products), it can form or become a component of liquid aerosols.

The long aliphatic chain will favor association with organic matter within atmospheric particles.

Gas-particle partitioning describes the equilibrium distribution of a chemical between the gaseous phase and the particulate phase in the atmosphere. This is often described by the partitioning coefficient, Kp.

Kp = (Cp/TSP) / Cg

Where:

Cp is the concentration of the substance in the particulate phase (ng/m³).

TSP is the total suspended particle concentration (µg/m³).

Cg is the concentration of the substance in the gas phase (ng/m³).

For compounds with very low vapor pressures like this compound, partitioning will overwhelmingly favor the particle phase. copernicus.org Research on other low-volatility, water-soluble organic compounds like polyols shows they are found almost exclusively in the particle phase (85.9%–99.8%). copernicus.org Given the properties of this compound, it is expected to behave similarly, with virtually all of the substance in the atmosphere being associated with particles.

Table 1: Estimated Atmospheric Properties of this compound and its Precursors

| Compound | Molecular Weight (g/mol) | Expected Vapor Pressure | Primary Atmospheric State |

|---|---|---|---|

| This compound | 526.83 | Extremely Low | Particle-associated |

| Sebacic Acid | 202.25 | Low | Particle-associated |

| N-(Z)-octadec-9-enylpropane-1,3-diamine | 324.597 | Low | Particle-associated |

Aqueous Phase Transport and Distribution Mechanisms

The transport of this compound in water is influenced by its solubility, its tendency to adsorb to solids and sediments, and the physical processes of water movement.

Once in a water body, the movement of this compound is subject to advection and dispersion.

Advection is the transport of the substance along with the bulk flow of water. This is the primary mechanism for large-scale movement in rivers and streams.

Dispersion refers to the spreading of the substance due to variations in water velocity and molecular diffusion.

As a surface-active agent, this compound is likely to accumulate at the water's surface or at the sediment-water interface. This behavior can affect its transport, potentially slowing its movement relative to the bulk water flow if it strongly partitions to stationary sediments. While sebacic acid is readily soluble in water, the long, hydrophobic chain of the diamine component will significantly reduce the water solubility of the final compound, promoting its association with organic matter and sediments. arkema.comherts.ac.uk

In groundwater systems or when moving through soil, transport is governed by its movement through porous media. The key factor influencing its transport in this context is its adsorption to the solid matrix (soil particles, aquifer materials).

The transport of a solute in porous media is often described by the advection-dispersion equation, which includes a retardation factor (R) to account for adsorption:

R = 1 + (ρb/n) * Kd

Where:

ρb is the bulk density of the porous medium.

n is the porosity.

Kd is the partition coefficient between the solid and liquid phases.

Given its chemical structure, this compound is expected to have a high affinity for organic carbon in soil and sediment. The long, non-polar octadecenyl chain will strongly adsorb to organic matter through hydrophobic interactions. The cationic nature of the amine groups (if protonated in the environmental pH range) can also lead to strong binding with negatively charged clay particles and natural organic matter. This leads to a high Kd value and, consequently, a high retardation factor. This indicates that the movement of this compound through soil and groundwater will be significantly slower than the movement of water itself.

Long-chain aliphatic amines as a class are known to be cationic surfactants that bind strongly to soil and sediment. canada.cacanada.ca This property is expected to dominate the transport behavior of this compound in subsurface environments.

Table 2: Expected Behavior of this compound in Aqueous Systems

| Property | Expected Characteristic | Primary Influencing Factor |

|---|---|---|

| Water Solubility | Low | Long hydrophobic C18 chain |

| Adsorption to Sediment/Soil | High | Hydrophobic interactions and potential cationic binding |

| Mobility in Soil | Low | High retardation factor due to strong adsorption |

| Bioaccumulation Potential | Low to Moderate | High molecular weight may limit uptake, but hydrophobicity suggests potential. Sebacic acid component is not expected to bioaccumulate. arkema.com |

Sediment-Water Exchange Mechanisms

Once in an aquatic environment, Fludioxonil's high affinity for solids means it is likely to partition from the water column to the sediment. nih.gov This exchange is a key process governing its concentration and persistence in water bodies.

The movement of Fludioxonil between sediment and the overlying water is influenced by several factors. The compound's high organic carbon-water (B12546825) partition coefficient (Koc) values, which range from 991 to 5785, indicate a strong tendency to adsorb to the organic fraction of sediment and suspended solids. nih.gov This reduces its concentration in the water column.

Soil and Sediment Adsorption/Desorption Dynamics

The interaction of Fludioxonil with soil and sediment matrices is characterized by strong adsorption and limited desorption, which dictates its mobility and bioavailability in the environment.

The primary mechanism for Fludioxonil sorption in soils and sediments is its interaction with organic matter. nih.govnih.govmdpi.com Studies have consistently shown a correlation between the soil organic matter or organic carbon (OC) content and the adsorption capacity for Fludioxonil. nih.govresearchgate.net Its high hydrophobicity, indicated by a log Kow of 4.12, drives its partitioning from the aqueous phase into the organic components of soil. nih.govresearchgate.net

Research on various soil types has demonstrated that the Freundlich adsorption coefficient (Kf), a measure of sorption capacity, is significantly influenced by the organic matter content. mdpi.comfamic.go.jp In one study, removing organic carbon from clay samples led to a significant decrease in Fludioxonil adsorption, confirming the crucial role of its hydrophobic interactions with organic matter. researchgate.netresearchgate.net

The nature of the organic matter, such as its degree of humification, can also enhance the sorption capacity for organic compounds like Fludioxonil. researchgate.net The process is often described by a dual-mode model, where sorption occurs in both "hard" (glassy) and "soft" (rubbery) phases of soil organic matter, influencing the rate and reversibility of the binding. mdpi.com

While organic matter is the dominant sorbent, mineral surfaces, particularly clays (B1170129), also contribute to the adsorption of Fludioxonil. researchgate.net The adsorption on mineral surfaces can occur, although to a lesser extent than on organic matter for a hydrophobic compound like Fludioxonil. researchgate.netresearchgate.net

In studies using natural clays with low organic carbon content, the retention of Fludioxonil was related to the clay's granulometry and what little organic carbon was present. researchgate.net Research on organo-modified montmorillonite, a type of clay, showed that modifying the mineral surface could enhance the adsorption of Fludioxonil. conicet.gov.ar The interaction with mineral surfaces can be influenced by the compound's neutral charge over a wide pH range, with adsorption potentially occurring on edge variable charges of clay minerals through partitioning into any associated organic phases. conicet.gov.ar

Fludioxonil exhibits significant desorption hysteresis, meaning its desorption from soil or sediment particles is not as readily reversible as its adsorption. nih.gov This phenomenon leads to a fraction of the sorbed pesticide becoming resistant to release back into the soil solution, a process sometimes referred to as sequestration.

Batch and column experiments on vineyard soils revealed that while Fludioxonil was readily adsorbed, its desorption was very limited, with only 3-5% of the adsorbed amount being released. nih.gov This low reversibility is attributed to its poor water solubility and the formation of strong, potentially irreversible bonds with the soil matrix over time. nih.gov This behavior suggests that once bound, Fludioxonil is largely immobile and less available for transport or degradation. The hysteresis coefficient (H), a measure of the degree of irreversibility, is typically less than 1 for Fludioxonil, indicating that the adsorption-desorption process is not fully reversible. semanticscholar.org

Table 1: Adsorption and Desorption Parameters for Fludioxonil in Vineyard Soils This table is based on data from a study on eight vineyard soils from Galicia, northwestern Spain.

| Soil Parameter | Fludioxonil Value Range | Note |

|---|---|---|

| Adsorption (Kd) | Higher than comparator fungicide (cyprodinil) | Indicates strong adsorption to soil particles. |

| Desorption (%) | 3 - 5% | Indicates very limited release after adsorption. nih.gov |

| Hysteresis | Exhibited | Desorption is not a simple reversal of adsorption. nih.gov |

Bioaccumulation Mechanisms in Simplified Ecological Models

Bioaccumulation refers to the uptake and concentration of a chemical by an organism. For Fludioxonil, its high lipophilicity (log Kow = 4.12) suggests a potential for bioconcentration in aquatic organisms. nih.gov

However, studies have shown that Fludioxonil does not bioconcentrate to a significant degree in fish. The estimated bioconcentration factor (BCF) of 240 is considered high, but not indicative of very high bioaccumulation potential. nih.gov This suggests that while uptake occurs, metabolic processes or other mechanisms may limit its accumulation to very high levels.

The initial step in bioaccumulation is the permeation of the chemical across an organism's biological membranes, such as the gills in fish or the cell wall in microorganisms. The mechanism of action for Fludioxonil involves inhibiting transport-associated phosphorylation of glucose, which implies it must cross the fungal cell membrane to be effective. nih.gov

For pesticides, passive diffusion is a primary route of entry, driven by the concentration gradient between the external environment and the organism's interior. The rate of permeation is influenced by the chemical's physicochemical properties, such as its hydrophobicity and molecular size, as well as the composition of the biological membrane. nih.gov While specific studies detailing the precise membrane permeation mechanism for Fludioxonil are limited, its effectiveness as a fungicide demonstrates its ability to penetrate the cell membranes of target organisms. nih.gov The process is complex, potentially involving not just passive diffusion across the lipid bilayer but also interactions with membrane proteins. nih.gov

Trophic Transfer Pathways (conceptual models)

Trophic transfer is the process by which chemical contaminants are passed from one trophic level to the next through the consumption of contaminated organisms. For lipophilic (fat-soluble) compounds, this can lead to biomagnification, where the concentration of the substance increases in organisms at successively higher levels in the food chain. The long, unsaturated hydrocarbon tail of the N'-[(Z)-octadec-9-enyl]propane-1,3-diamine component of this compound indicates a high potential for partitioning into the fatty tissues of organisms.

A conceptual model for the trophic transfer of a lipophilic, surfactant-like compound such as this compound involves several stages:

Partitioning and Initial Uptake: The compound is expected to be released into the environment primarily through wastewater. canada.ca Due to its surfactant properties, it will tend to accumulate at interfaces, such as on the surface of suspended particles, sediment, and the biological membranes of aquatic organisms. eosca.eueosca.eu Initial uptake into the food web would occur through:

Bioconcentration: Direct absorption from the water into aquatic organisms like algae, phytoplankton, and bacteria. The lipophilic nature of the compound drives it to partition from the water into the lipid-rich tissues of these organisms.

Dietary Intake: Ingestion of contaminated particles and smaller organisms by invertebrates such as zooplankton and benthic organisms.

Trophic Transfer and Biomagnification: As primary consumers are eaten by secondary consumers (e.g., small fish), the contaminant is transferred up the food web. Because the compound is lipophilic and may be resistant to degradation, it is not easily excreted and instead accumulates in the consumer's fatty tissues. This process repeats at each successive trophic level, leading to progressively higher concentrations in top predators. The tendency of a chemical to bioconcentrate is strongly related to its lipophilicity. agr.hr Compounds with a high octanol-water partition coefficient (log KOW > 5) are generally considered to have a potential for biomagnification. pg.edu.pl

Factors Influencing Transfer: The efficiency of trophic transfer is influenced by the organism's ability to metabolize (biotransform) the compound. While many persistent organic pollutants (POPs) are highly resistant to degradation, some surfactants can be metabolized, and this capacity may increase in higher-level organisms like fish. eosca.eu This metabolic capability can potentially reduce the biomagnification factor compared to more inert compounds. eosca.eu

Below is an interactive data table summarizing key parameters that influence the trophic transfer of analogous compounds.

| Compound Class/Property | Influencing Factor | Effect on Trophic Transfer | Relevance to this compound |

| Long-Chain Aliphatic Amines | High lipophilicity (for chain lengths ≥ C14) | High potential for bioaccumulation in aquatic organisms. gazette.gc.ca | The C18 chain in the amine component suggests a high potential for bioaccumulation. |

| Surfactants | Adsorption to surfaces and particles | Reduces bioavailability in the water column but increases exposure for sediment dwellers and filter feeders. researchgate.net | As a surfactant, the compound would adsorb to organic matter and sediment, affecting its entry point into the food web. |

| Lipophilic Compounds (High KOW) | Partitioning into fatty tissues | Drives accumulation in organisms and subsequent transfer up the food chain, leading to biomagnification. agr.hrpg.edu.pl | The long hydrocarbon chain imparts significant lipophilicity. |

| Metabolizable Substances | Biotransformation capability in organisms | Can reduce the concentration of the parent compound, potentially lowering the biomagnification factor at higher trophic levels. eosca.eu | The potential for metabolism (discussed in the next section) would be a key factor mitigating biomagnification. |

Biotransformation within Organisms (mechanistic, not quantitative outcome)

Biotransformation is the process by which living organisms chemically modify foreign substances (xenobiotics). The primary purpose of biotransformation is to convert lipophilic compounds into more water-soluble (hydrophilic) products that can be more easily excreted from the body. mdpi.com This detoxification process generally occurs in two phases.

Phase I: Functionalization

Phase I reactions introduce or expose functional groups (e.g., -OH, -COOH, -NH2) on the xenobiotic molecule, typically through oxidation, reduction, or hydrolysis. mdpi.com For a compound with the structure of this compound, the following mechanistic pathways are conceptually plausible:

Oxidation of the Alkyl Chain: The long (C18) unsaturated alkyl chain is a primary target for oxidation. This is commonly catalyzed by the cytochrome P450 (CYP) enzyme superfamily. mdpi.com

Hydroxylation: A hydroxyl group (-OH) can be added at various positions along the carbon chain.

Epoxidation: The double bond can be oxidized to form an epoxide, which can then be further hydrolyzed by epoxide hydrolase to a diol (two hydroxyl groups).

Omega (ω)-Oxidation: Oxidation can occur at the terminal methyl group of the alkyl chain, forming a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.

Degradation of the Amine Component: Microbial degradation of long-chain alkylamines is known to be initiated by the cleavage of the carbon-nitrogen bond. nih.gov This can be mediated by enzymes like alkylamine dehydrogenase, which would convert the amine to an aldehyde and release ammonia. The resulting aldehyde would then likely be oxidized to a fatty acid. nih.gov

Degradation of the Dicarboxylic Acid Component: Decanedioic acid (sebacic acid) can be metabolized through pathways similar to those for fatty acids. The primary mechanism is beta (β)-oxidation , where the carbon chain is shortened by two carbon atoms at a time, producing acetyl-CoA, which can enter the citric acid cycle for energy production. wikipedia.org

Phase II: Conjugation

In Phase II, the functionalized metabolites from Phase I are conjugated (covalently linked) with endogenous, water-soluble molecules. This further increases their water solubility and facilitates their excretion. Key conjugation reactions include:

Glucuronidation: The addition of glucuronic acid to hydroxyl groups, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The addition of a sulfonate group to hydroxyl groups, catalyzed by sulfotransferases (SULTs).

Glutathione (B108866) Conjugation: The addition of glutathione to electrophilic centers (like an epoxide), catalyzed by glutathione S-transferases (GSTs).

The following interactive data table outlines the conceptual biotransformation mechanisms relevant to the components of this compound.

| Structural Component | Phase | Reaction Type | Key Enzymes Involved (Conceptual) | Resulting Metabolite Characteristic |

| Long Alkyl Chain | Phase I | Hydroxylation, Epoxidation | Cytochrome P450 Monooxygenases (CYPs) | Introduction of polar hydroxyl groups. |

| Amine Group | Phase I | C-N Bond Cleavage (Deamination) | Alkylamine Dehydrogenase (in microbes) | Formation of an aldehyde and ammonia. nih.gov |

| Dicarboxylic Acid | Phase I | Beta (β)-Oxidation | Acyl-CoA Synthetase, Acyl-CoA Dehydrogenase | Chain shortening, production of acetyl-CoA. wikipedia.org |

| Hydroxylated Metabolites | Phase II | Glucuronidation, Sulfation | UGTs, SULTs | Greatly increased water solubility for excretion. |

Advanced Analytical and Characterization Methodologies for Einecs 299 392 6

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable for probing the molecular structure and bonding within Einecs 299-392-6. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific functional groups and crystalline arrangement.

Nuclear Magnetic Resonance (NMR) for Chemical Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information about the aliphatic chains, the vinyl group, and the ionic head groups.

In ¹H NMR, the protons of the long alkyl chains in both the diamine and sebacic acid components would produce a complex series of overlapping signals in the upfield region (approximately 0.8-1.6 ppm). The protons adjacent to the nitrogen atoms in the diamine and the α-protons to the carboxylate groups in the sebacic acid would appear further downfield (around 2.2-3.5 ppm) due to the deshielding effect of the heteroatoms. A key diagnostic signal would be the multiplet in the vinyl region (around 5.3-5.4 ppm), characteristic of the protons on the cis-double bond of the octadecenyl chain. The broad signals for the N-H protons of the ammonium (B1175870) groups would also be observable, and their chemical shift would be sensitive to the solvent and concentration.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. The numerous methylene (B1212753) carbons in the aliphatic chains would resonate in the 20-40 ppm range. The olefinic carbons of the C=C double bond would be found significantly downfield (around 130 ppm). The carbons bonded to the nitrogen atoms and the α-carbons to the carboxylate groups would appear in the 40-60 ppm and 30-40 ppm regions, respectively. The carbonyl carbon of the carboxylate group would be the most downfield signal, expected in the 175-185 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Terminal -CH₃ | ~0.9 | ~14 |

| -(CH₂)n- (bulk methylene) | 1.2-1.4 | 22-32 |

| -CH₂-C=C | ~2.0 | ~27 |

| -CH₂-COO⁻ | ~2.2 | ~34 |

| -CH₂-N- | 2.5-3.5 | 40-50 |

| -CH =CH - (cis) | 5.3-5.4 | ~130 |

| -C OO⁻ | - | 175-185 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

The IR spectrum of this compound would be dominated by strong C-H stretching vibrations from the long aliphatic chains, appearing between 2850 and 3000 cm⁻¹. A key feature would be the strong and broad absorption band of the carboxylate anion (COO⁻) asymmetric and symmetric stretches, typically found around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The presence of the ammonium groups (NH₃⁺) would be confirmed by N-H stretching bands in the 3000-3300 cm⁻¹ region and bending vibrations around 1500-1600 cm⁻¹. The C=C stretching vibration of the oleyl group is expected to show a weak band around 1650 cm⁻¹. mdpi.comresearchgate.net

Raman spectroscopy would be particularly useful for observing the non-polar bonds. The C-C skeletal vibrations of the long alkyl chains would produce a series of bands in the fingerprint region. The C=C stretching vibration around 1650 cm⁻¹, which is often weak in the IR spectrum of a cis-alkene, would be expected to give a more intense signal in the Raman spectrum. epa.govnih.govnih.gov The symmetric stretch of the carboxylate group would also be Raman active.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound